Cas no 87066-94-2 ((2-Piperidin-1-yl-phenyl)methanol)

(2-Piperidin-1-yl-phenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-Piperidin-1-yl-phenyl)methanol
- (2-piperidin-1-ylphenyl)methanol
- (2-Piperidinophenyl)methanol
- 2-(1-piperidinyl)Benzenemethanol
- Benzenemethanol,2-(1-piperidinyl)-
- (2-piperidylphenyl)methan-1-ol
- [2-(piperidin-1-yl)phenyl]methanol
- 2-Piperidinobenzylalkohol
- piperidinophenylmethanol
- (2-(piperidin-1-yl)phenyl)methanol
- 2-(1-Piperidinyl)benzyl Alcohol
- [2-(1-piperidinyl)phenyl]methanol
- SBB067616
- 3728AC
- NE23965
- ED
- 2-(1-Piperidinyl)benzenemethanol (ACI)
- DB-001836
- MFCD05864821
- EN300-53578
- SY173643
- Z362022020
- CS-0155266
- J-500530
- SB41169
- A50709
- DTXSID50515417
- 2-(1-Piperidinyl)benzylAlcohol
- ED-0758
- 87066-94-2
- SCHEMBL2346705
- AKOS005072397
-
- MDL: MFCD05864821
- インチ: 1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
- InChIKey: XWFXVEQCVPXALT-UHFFFAOYSA-N
- ほほえんだ: OCC1C(N2CCCCC2)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 191.13100
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- PSA: 23.47000
- LogP: 2.23420
(2-Piperidin-1-yl-phenyl)methanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-Piperidin-1-yl-phenyl)methanol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2-Piperidin-1-yl-phenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | ED-0758-100G |
(2-piperidinophenyl)methanol |
87066-94-2 | >95% | 100g |
£3300.00 | 2023-09-08 | |
abcr | AB269668-5 g |
(2-Piperidinophenyl)methanol, 95%; . |
87066-94-2 | 95% | 5g |
€490.10 | 2023-04-26 | |
Key Organics Ltd | ED-0758-0.5G |
(2-piperidinophenyl)methanol |
87066-94-2 | >95% | 0.5g |
£55.00 | 2023-09-08 | |
Enamine | EN300-53578-0.05g |
[2-(piperidin-1-yl)phenyl]methanol |
87066-94-2 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Key Organics Ltd | ED-0758-1G |
(2-piperidinophenyl)methanol |
87066-94-2 | >95% | 1g |
£70.00 | 2025-02-08 | |
Enamine | EN300-53578-10.0g |
[2-(piperidin-1-yl)phenyl]methanol |
87066-94-2 | 95.0% | 10.0g |
$497.0 | 2025-02-20 | |
Apollo Scientific | OR471676-5g |
2-(1-Piperidinyl)benzyl alcohol |
87066-94-2 | 95% | 5g |
£436.00 | 2025-02-20 | |
TRC | P475490-500mg |
(2-Piperidin-1-yl-phenyl)methanol |
87066-94-2 | 500mg |
$ 210.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH284-200mg |
(2-Piperidin-1-yl-phenyl)methanol |
87066-94-2 | 95+% | 200mg |
190.0CNY | 2021-07-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P96290-250mg |
2-(1-Piperidinyl)benzyl Alcohol |
87066-94-2 | 95% | 250mg |
¥189.0 | 2024-07-19 |
(2-Piperidin-1-yl-phenyl)methanol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: Sodium borohydride
(2-Piperidin-1-yl-phenyl)methanol Raw materials
(2-Piperidin-1-yl-phenyl)methanol Preparation Products
(2-Piperidin-1-yl-phenyl)methanol 関連文献
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
4. Back matter
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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(2-Piperidin-1-yl-phenyl)methanolに関する追加情報
Introduction to (2-Piperidin-1-yl-phenyl)methanol (CAS No. 87066-94-2)
(2-Piperidin-1-yl-phenyl)methanol, with the CAS number 87066-94-2, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and interest. The unique structural features of this molecule, particularly the combination of a piperidine ring and a phenyl group linked by a methanol moiety, contribute to its versatility and potential applications in medicinal chemistry.
The piperidine ring is a common pharmacophore in many drugs due to its ability to mimic the binding properties of biological targets such as enzymes and receptors. In contrast, the phenyl group introduces hydrophobic interactions, which can enhance the binding affinity and selectivity of the molecule. The methanol group at the terminal position adds another layer of functional diversity, allowing for further chemical modifications and derivatization. These structural elements collectively contribute to the compound's potential as a lead compound in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that (2-Piperidin-1-yl-phenyl)methanol exhibits inhibitory activity against various enzymes and receptors, making it a valuable candidate for further investigation. For instance, preliminary studies suggest that this compound may have potential applications in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
In addition to its pharmacological properties, (2-Piperidin-1-yl-phenyl)methanol has also been explored for its role in chemical synthesis. The presence of reactive sites on its structure allows for diverse synthetic pathways, enabling the creation of more complex derivatives. Researchers have utilized this compound as a building block in the synthesis of novel molecules with enhanced biological activities. The flexibility offered by its structure makes it an attractive candidate for medicinal chemists seeking to develop new therapeutic agents.
The synthesis of (2-Piperidin-1-yl-phenyl)methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core piperidine-phenyl scaffold efficiently. These methods not only improve the efficiency of the synthesis but also minimize unwanted byproducts, ensuring a cleaner reaction profile.
The pharmacological evaluation of (2-Piperidin-1-yl-phenyl)methanol has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to interact with target proteins, suggesting potential therapeutic effects. For example, experiments have shown that this compound can modulate the activity of enzymes involved in inflammation and pain signaling pathways. These findings are particularly intriguing given the growing interest in developing drugs that target these pathways.
In vivo studies have further supported the potential therapeutic applications of (2-Piperidin-1-yl-phenyl)methanol. Animal models have shown that this compound can reduce inflammation and pain without significant side effects. These results are encouraging and warrant further investigation into its clinical potential. Researchers are now exploring ways to optimize its pharmacokinetic properties to enhance its bioavailability and efficacy.
The development of novel drug candidates often involves iterative optimization processes to improve their efficacy and safety profiles. In the case of (2-Piperidin-1-yl-phenyl)methanol, researchers are focusing on modifying its structure to enhance its binding affinity and reduce potential toxicity. Strategies such as structure-based drug design and high-throughput screening are being employed to identify more effective derivatives.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how (2-Piperidin-1-yl-phenyl)methanol interacts with biological targets at the atomic level. These simulations provide valuable insights into the compound's mechanism of action and help guide the design of more potent derivatives. By leveraging computational methods, researchers can accelerate the drug discovery process and reduce the time required to bring new therapies to market.
The future prospects for (2-Piperidin-1-yl-phenyl)methanol appear promising, with ongoing research aimed at uncovering new applications and optimizing its therapeutic potential. As our understanding of biological systems continues to evolve, new opportunities for utilizing this compound are likely to emerge. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible benefits for patients worldwide.
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